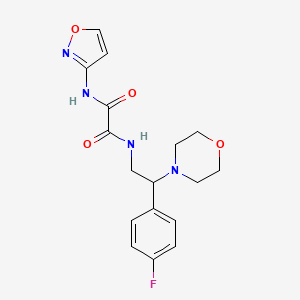

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c18-13-3-1-12(2-4-13)14(22-6-9-25-10-7-22)11-19-16(23)17(24)20-15-5-8-26-21-15/h1-5,8,14H,6-7,9-11H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKFISENVQFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide has been investigated for its potential therapeutic effects in various diseases:

- Cancer Treatment: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Its unique structure allows for interaction with receptors that are crucial in cancer biology.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Pharmacology

Research indicates that this compound may exhibit:

- Antimicrobial Properties: Studies have shown that compounds with similar structures can possess antimicrobial activity, suggesting that this compound may inhibit bacterial or fungal growth.

- Neuroprotective Effects: Given the role of isoxazole derivatives in neuroprotection, this compound could be explored for its potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Chemistry: The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties, such as improved thermal stability and mechanical strength.

Case Studies and Research Findings

Case Study 1: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages revealed a marked decrease in pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cancer treatment, anti-inflammatory | Inhibits tumor growth; reduces cytokines |

| Pharmacology | Antimicrobial, neuroprotective | Exhibits antimicrobial activity; protects neurons |

| Material Science | Polymer synthesis | Enhances polymer properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide and analogous oxalamide derivatives:

Key Observations:

The isoxazol-3-yl group contrasts with Compound 13’s thiazolyl and 1c’s pyridinyl, suggesting divergent target selectivity (e.g., antimicrobial vs. kinase inhibition) .

Biological Activity :

- GMC-4 demonstrated antibacterial activity (MIC: 8 µg/mL against S. aureus), while Compound 13 showed HIV-1 inhibition (IC50: 0.5 µM) . The target compound’s activity remains uncharacterized but may align with these profiles due to structural similarities.

- S336 and related oxalamides are umami flavor enhancers , highlighting the pharmacophore’s versatility .

Metabolism and Safety: S336 undergoes rapid hepatocyte metabolism without amide hydrolysis, suggesting the target compound’s morpholinoethyl group may similarly resist hydrolysis . The FAO/WHO reported NOEL values for flavoring oxalamides (e.g., 100 mg/kg/day for S336), indicating a safety profile that may extend to structurally related compounds .

Research Findings and Implications

- Antimicrobial Potential: The 4-fluorophenyl and isoxazolyl groups in the target compound mirror GMC-4’s antibacterial framework, suggesting utility against Gram-positive pathogens .

- Antiviral Applications : Structural parallels with Compound 13 (HIV inhibitor) imply possible activity against viral entry mechanisms .

- Metabolic Stability: The morpholinoethyl group may reduce enzymatic degradation compared to esters or amides in S336, though in vitro assays are needed .

Q & A

What are the optimal synthetic routes for N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be controlled to maximize yield?

Basic Research Focus:

The compound’s synthesis involves coupling the 4-fluorophenyl-morpholinoethyl moiety with the isoxazol-3-yl-oxalamide group. A validated approach includes:

- Step 1: Activation of the oxalamide carboxyl group using carbodiimides (e.g., DCC) and HOBt to form reactive intermediates .

- Step 2: Amide bond formation under mild conditions (room temperature, inert atmosphere) to prevent side reactions. Solvents like acetonitrile or DMSO enhance solubility and reaction kinetics .

- Step 3: Purification via silica gel chromatography or recrystallization to isolate the product.

Key Optimization Parameters:

- pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize intermediates .

- Temperature: Reactions performed at 25–40°C minimize decomposition of heat-sensitive groups like morpholine .

- Yield Maximization: Use excess isoxazol-3-amine (1.2–1.5 equiv) to drive the reaction to completion .

How can researchers characterize the structural integrity and purity of this compound using advanced spectroscopic techniques?

Basic Research Focus:

Structural confirmation requires multi-modal spectroscopy:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.1–7.4 ppm for 4-fluorophenyl), morpholine methylenes (δ 3.5–3.7 ppm), and isoxazole protons (δ 8.1–8.3 ppm) .

- ¹³C NMR: Detect carbonyl carbons (δ 165–170 ppm) and fluorophenyl quaternary carbons (δ 115–120 ppm) .

- IR Spectroscopy: Confirm amide C=O stretches (1650–1680 cm⁻¹) and morpholine C-O-C (1100–1150 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Purity Assessment:

- HPLC: Use reverse-phase C18 columns (acetonitrile/water gradient) to achieve ≥95% purity .

What in vitro models are appropriate for evaluating the compound’s bioactivity, and how can conflicting cytotoxicity data be resolved?

Advanced Research Focus:

Bioactivity Models:

- Cancer Cell Lines: Test against MCF-7 (breast) or A549 (lung) cells using MTT assays. The morpholinoethyl group may enhance membrane permeability, as seen in analogs .

- Enzyme Inhibition: Screen against soluble epoxide hydrolase (sEH) or kinases, leveraging the oxalamide’s hydrogen-bonding capacity .

Resolving Data Contradictions:

- Dose-Dependent Effects: Re-evaluate IC₅₀ values across a broader concentration range (0.1–100 μM) .

- Structural Analog Comparison: Compare with N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide (), where fluorophenyl substitution alters target affinity .

- Assay Reproducibility: Standardize protocols (e.g., serum-free media, incubation time) to minimize variability .

What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound’s derivatives?

Advanced Research Focus:

Key SAR Parameters:

- Fluorophenyl Substitution: The 4-fluoro group enhances lipophilicity (logP ~2.8) and bioavailability compared to methoxy analogs .

- Morpholinoethyl Linker: Increases solubility via tertiary amine protonation at physiological pH .

Methodological Approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.